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molecular formula C15H16O3 B8448148 3-(4-Phenoxyphenoxy)-propan-1-ol

3-(4-Phenoxyphenoxy)-propan-1-ol

Cat. No. B8448148
M. Wt: 244.28 g/mol
InChI Key: YYVVQNBUGRCBLS-UHFFFAOYSA-N
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Patent
US05214064

Procedure details

24.4 g of 3-(4-phenoxyphenoxy)-propan-1-ol is added in portions to a solution of 9.5 g of phosphorus tribromide in 65 ml of tetrachloromethane. When the exothermic reaction has subsided, the mixture is heated for 4 hours at 40° C. After the mixture has cooled, the solvent is removed under reduced pressure, the residue is dissolved in 300 ml of methyl tert-butyl ether, and the organic phase is washed thoroughly with water and dried over sodium sulfate. The crude product remaining after removal of the solvent is purified by silica gel filtration with toluene/methyl tert-butyl ether (2:1). There is obtained 20.8 g (67%) of 3-(p-phenoxyphenoxy)-1-bromopropane; m.p.: 54°-55° C.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:18]=[CH:17][C:11]([O:12][CH2:13][CH2:14][CH2:15]O)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.P(Br)(Br)[Br:20]>ClC(Cl)(Cl)Cl>[O:1]([C:8]1[CH:18]=[CH:17][C:11]([O:12][CH2:13][CH2:14][CH2:15][Br:20])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
24.4 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(OCCCO)C=C1
Name
Quantity
9.5 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
65 mL
Type
solvent
Smiles
ClC(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
When the exothermic reaction
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture has cooled
CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 300 ml of methyl tert-butyl ether
WASH
Type
WASH
Details
the organic phase is washed thoroughly with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
FILTRATION
Type
FILTRATION
Details
is purified by silica gel filtration with toluene/methyl tert-butyl ether (2:1)

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(OCCCBr)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.8 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 192.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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